N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S2 and its molecular weight is 388.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (cox) enzymes .
Mode of Action
Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that this compound might interact with cox enzymes, leading to their inhibition . This inhibition can result in decreased production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
The compound, by potentially inhibiting COX enzymes, could affect the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammatory responses. By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators, thereby alleviating inflammation .
Result of Action
The potential inhibition of COX enzymes by this compound could lead to a decrease in the production of prostaglandins, thromboxanes, and leukotrienes. This could result in a reduction of inflammation, given the role these substances play in mediating inflammatory responses .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-10-6-7-11(2)15-14(10)19-18(25-15)22(9-13-5-4-8-24-13)17(23)16-12(3)20-21-26-16/h6-7,13H,4-5,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOQBYMODXMPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(N=NS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.